Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate
Brand Name: Vulcanchem
CAS No.: 114773-44-3
VCID: VC1935853
InChI: InChI=1S/C25H26ClN3O5.Na/c1-3-4-9-20-28-22(26)21(15(2)24(31)32)29(20)14-16-10-12-17(13-11-16)27-23(30)18-7-5-6-8-19(18)25(33)34;/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,27,30)(H,31,32)(H,33,34);/q;+1/p-1
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(C)C(=O)[O-])Cl.[Na+]
Molecular Formula: C25H25ClN3NaO5
Molecular Weight: 505.9 g/mol

Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate

CAS No.: 114773-44-3

Cat. No.: VC1935853

Molecular Formula: C25H25ClN3NaO5

Molecular Weight: 505.9 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate - 114773-44-3

Specification

CAS No. 114773-44-3
Molecular Formula C25H25ClN3NaO5
Molecular Weight 505.9 g/mol
IUPAC Name sodium;2-[2-butyl-3-[[4-[(2-carboxybenzoyl)amino]phenyl]methyl]-5-chloroimidazol-4-yl]propanoate
Standard InChI InChI=1S/C25H26ClN3O5.Na/c1-3-4-9-20-28-22(26)21(15(2)24(31)32)29(20)14-16-10-12-17(13-11-16)27-23(30)18-7-5-6-8-19(18)25(33)34;/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,27,30)(H,31,32)(H,33,34);/q;+1/p-1
Standard InChI Key OSDQJFVHDVAJSD-UHFFFAOYSA-M
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(C)C(=O)[O-])Cl.[Na+]
Canonical SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(C)C(=O)[O-])Cl.[Na+]

Introduction

Chemical Properties and Structure

Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate is a complex organic molecule with specific structural characteristics that contribute to its biological activity. The compound exists primarily as its sodium salt in most experimental preparations.

Chemical Identifiers

The compound is uniquely identified through various chemical registry systems and nomenclature conventions. Table 1 presents the key chemical identifiers for this compound.

IdentifierValue
Common NameEXP6803
CAS Registry Number114773-44-3
Molecular FormulaC25H25ClN3NaO5
Molecular Weight505.9 g/mol
IUPAC Namesodium;2-[2-butyl-3-[[4-[(2-carboxybenzoyl)amino]phenyl]methyl]-5-chloroimidazol-4-yl]propanoate

Table 1: Chemical Identifiers of Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate

Molecular Structure

The compound features a complex structure built around an imidazole core. Key structural components include:

  • A central 4-chloroimidazole ring

  • A butyl chain attached at position 2 of the imidazole ring

  • A benzyl group with a 2-carboxybenzamido substituent at position 1

  • A methyl acetate group at position 5

The molecular structure contributes significantly to its receptor binding properties and pharmacological activity. The compound's structural elements enable specific interactions with angiotensin II receptors while minimizing interactions with other receptor types.

Chemical Representation

The compound can be represented through various chemical notation systems, which are valuable for computational chemistry and database searches:

Notation TypeRepresentation
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C(C)C(=O)[O-])Cl.[Na+]
Standard InChIInChI=1S/C25H26ClN3O5.Na/c1-3-4-9-20-28-22(26)21(15(2)24(31)32)29(20)14-16-10-12-17(13-11-16)27-23(30)18-7-5-6-8-19(18)25(33)34;/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,27,30)(H,31,32)(H,33,34);/q;+1/p-1

Table 2: Chemical Notation Systems for Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate

Pharmacological Properties

Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate exhibits specific pharmacological activities that position it as a valuable research tool and potential therapeutic agent.

Mechanism of Action

The compound functions as a selective angiotensin II receptor antagonist. Unlike peptide-based antagonists, it lacks partial agonist activities, positioning it as a pure antagonist at the angiotensin II receptor. This property makes it a preferred probe for studying the physiological roles of angiotensin II in various biological systems .

In Vitro Studies

Extensive in vitro studies have characterized the compound's receptor binding properties and tissue-specific effects:

Receptor Binding Studies

In rabbit aorta preparations, the compound demonstrated competitive inhibition of angiotensin II-induced contractile responses. The potency of this inhibition was quantified with a pA2 value of 7.20, indicating high-affinity receptor binding .

In Vivo Studies

The compound's pharmacological effects have been evaluated in various animal models:

Antihypertensive Effects

In renal artery-ligated rats, which represent a high-renin hypertensive model, intravenous administration of the compound decreased blood pressure with an ED30 of 11 mg/kg. This effect demonstrates its potential as an antihypertensive agent, particularly in renin-dependent hypertension .

Comparative Analysis with Other Angiotensin II Antagonists

Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate belongs to a class of nonpeptide angiotensin II receptor antagonists that offer several advantages over traditional peptide-based antagonists.

Relationship to Other Imidazole-Based Antagonists

Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate shares structural similarities with other imidazole-based angiotensin II antagonists. A related compound, EXP6155 (2-n-butyl-1-[4-carboxybenzyl]-4-chloroimidazole-5-acetic acid), exhibits similar pharmacological properties but with slightly lower potency (pA2 of 6.54 compared to 7.20 for EXP6803) .

The structural relationship between these compounds helps establish structure-activity relationships that have informed the development of clinically used angiotensin II receptor blockers .

Research Applications and Significance

As a novel nonpeptide angiotensin II receptor antagonist, Methyl 2-n-butyl-1-(4-(2-carboxybenzamido)benzyl)-4-chloroimidazole-5-acetate has significant research applications and potential therapeutic relevance.

Research Applications

The compound serves as a valuable pharmacological probe for:

  • Studying the physiological roles of angiotensin II in various body systems

  • Investigating receptor-ligand interactions at the molecular level

  • Exploring the renin-angiotensin system's involvement in cardiovascular regulation

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